(2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
(2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylimidazole moiety, which is known for its biological activity, and a propanoic acid group, which is commonly found in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylimidazole Moiety: This step involves the reaction of benzylamine with glyoxal in the presence of ammonium acetate to form the benzylimidazole ring.
Protection of the Amino Group: The amino group of the benzylimidazole is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions in subsequent steps.
Formation of the Propanoic Acid Moiety: The protected benzylimidazole is then reacted with an appropriate propanoic acid derivative under basic conditions to form the desired compound.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylimidazole derivatives.
Scientific Research Applications
(2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylimidazole moiety is known to bind to certain enzymes, inhibiting their activity and leading to various biological effects. The propanoic acid group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(3-benzylimidazol-4-yl)-2-aminopropanoic acid: Similar structure but lacks the tert-butoxycarbonyl group.
(2R)-3-(3-benzylimidazol-4-yl)-2-hydroxypropanoic acid: Similar structure but has a hydroxyl group instead of the tert-butoxycarbonyl group.
Uniqueness
(2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides additional stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C18H23N3O4 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2R)-3-(3-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-10-19-12-21(14)11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1 |
InChI Key |
ZKYNALXSLMMULU-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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